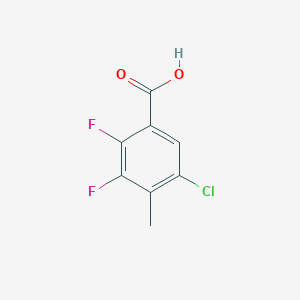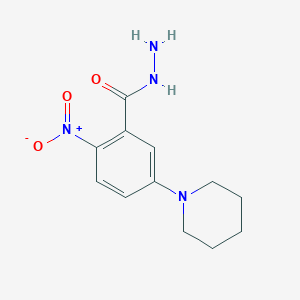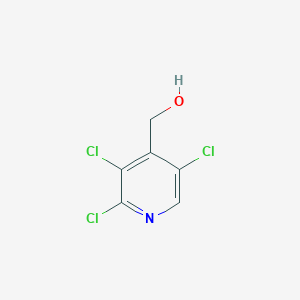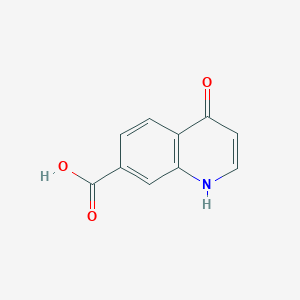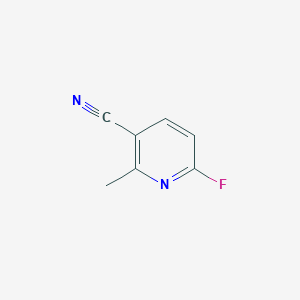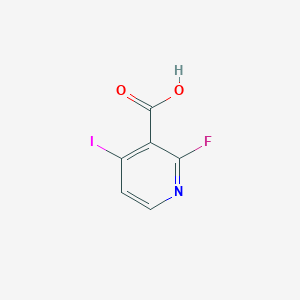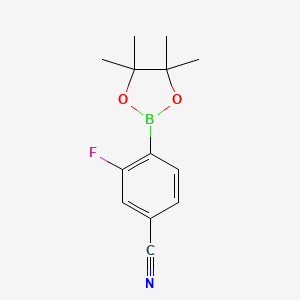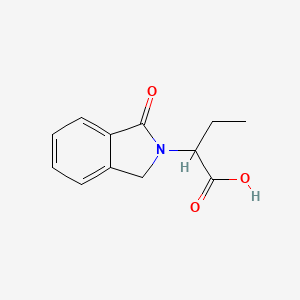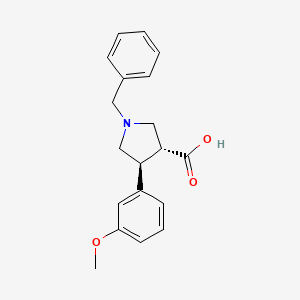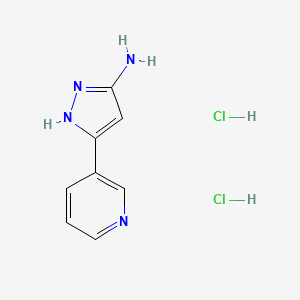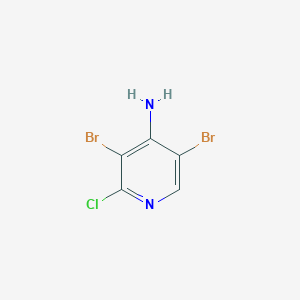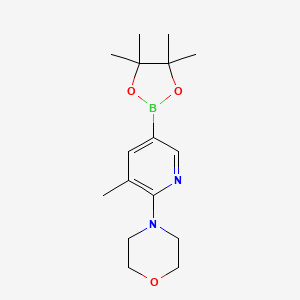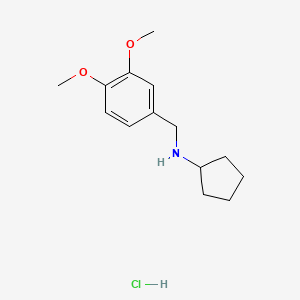
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
Vue d'ensemble
Description
Safety and Hazards
Mécanisme D'action
Target of Action
The compound contains abenzylic position , which is known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. Depending on the classification of the alkyl halide portion of the molecule and the solvent used, the mechanism could be either SN1 or SN2 . In these reactions, a nucleophile substitutes for a halogen at the benzylic position .
Biochemical Pathways
The compound’s structure suggests that it may participate in reactions at the benzylic position, which can lead to various downstream effects .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This could potentially impact the compound’s bioavailability.
Result of Action
The compound’s structure suggests that it may participate in reactions at the benzylic position, leading to various downstream effects .
Action Environment
The action of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group, which acts as a protective group for the thiol moiety, becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Analyse Biochimique
Biochemical Properties
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between this compound and these biomolecules can lead to changes in biochemical pathways and cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the phosphorylation status of proteins involved in signaling cascades, leading to altered cellular responses. Additionally, this compound can impact the expression of genes related to metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For instance, this compound may inhibit the activity of certain enzymes, resulting in the accumulation or depletion of specific metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that excessive doses of this compound can cause adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. The presence of this compound can alter the balance of metabolic pathways, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its overall bioavailability within the organism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells determines its specific biochemical effects .
Méthodes De Préparation
The synthesis of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentylamine and 3,4-dimethoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Process: Cyclopentylamine reacts with 3,4-dimethoxybenzyl chloride to form Cyclopentyl-(3,4-dimethoxy-benzyl)-amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Applications De Recherche Scientifique
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Comparaison Avec Des Composés Similaires
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can be compared with other similar compounds, such as:
Cyclopentyl-(3,4-dimethoxy-phenyl)-amine hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine sulfate: Similar structure but with a sulfate salt instead of a hydrochloride salt.
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine acetate: Similar structure but with an acetate salt instead of a hydrochloride salt.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIWSMCZOQHSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662956 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210291-83-1 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


